Ciclopramine
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Overview
Description
Ciclopramine is a tetracyclic antidepressant that was never marketed. It is known for its chemical structure, which includes a quino-benzazepine core. The compound has been studied for its potential pharmacological effects, although it has not been widely used in clinical settings .
Preparation Methods
The synthesis of ciclopramine involves several steps. One common synthetic route includes the following steps:
Formation of the quino-benzazepine core: This involves the cyclization of a suitable precursor, often involving a Friedel-Crafts acylation reaction.
Introduction of the amine group: This step typically involves the reduction of a nitro group to an amine or the direct amination of the core structure.
Methylation: The final step involves the methylation of the amine group to form the final product, this compound.
Industrial production methods for this compound are not well-documented due to its lack of commercial use. the synthetic routes mentioned above can be scaled up for larger production if needed.
Chemical Reactions Analysis
Ciclopramine undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized to form various oxidized derivatives. Common reagents for this reaction include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the amine group. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
Ciclopramine has been studied for various scientific research applications:
Chemistry: In chemistry, this compound is used as a model compound to study the reactivity of tetracyclic antidepressants and their derivatives.
Biology: In biological research, this compound is used to investigate the effects of tetracyclic antidepressants on cellular processes and signaling pathways.
Medicine: Although not marketed, this compound has been studied for its potential antidepressant effects and its interactions with neurotransmitter systems.
Mechanism of Action
The mechanism of action of ciclopramine involves its interaction with neurotransmitter systems in the brain. It is believed to inhibit the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This action is similar to other tetracyclic antidepressants. The molecular targets of this compound include serotonin and norepinephrine transporters, as well as various receptors involved in mood regulation .
Comparison with Similar Compounds
Ciclopramine is similar to other tetracyclic antidepressants, such as amoxapine and maprotiline. it is unique in its specific chemical structure and its lack of commercial use. Unlike this compound, amoxapine and maprotiline have been marketed and used clinically for the treatment of depression. The uniqueness of this compound lies in its specific quino-benzazepine core, which distinguishes it from other tetracyclic antidepressants .
Similar compounds include:
Amoxapine: A tetracyclic antidepressant used clinically for the treatment of depression.
Maprotiline: Another tetracyclic antidepressant with clinical use.
Mianserin: A tetracyclic antidepressant with a different core structure but similar pharmacological effects.
Properties
CAS No. |
33545-56-1 |
---|---|
Molecular Formula |
C18H20N2 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
N-methyl-1-azatetracyclo[8.7.1.02,7.014,18]octadeca-2,4,6,10(18),11,13-hexaen-15-amine |
InChI |
InChI=1S/C18H20N2/c1-19-16-11-12-20-17-8-3-2-5-13(17)9-10-14-6-4-7-15(16)18(14)20/h2-8,16,19H,9-12H2,1H3 |
InChI Key |
AEOOLRRTECSMIN-UHFFFAOYSA-N |
SMILES |
CNC1CCN2C3=CC=CC=C3CCC4=C2C1=CC=C4 |
Canonical SMILES |
CNC1CCN2C3=CC=CC=C3CCC4=C2C1=CC=C4 |
Origin of Product |
United States |
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